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4-O-alpha-D-Glucopyranosyl-D-fructose

Food formulation Syrup processing Non-crystallizing sweeteners

Conventional disaccharide standards fail to replicate maltulose's distinct α-(1→4) glucosyl-fructose linkage, compromising honey adulteration testing and glucoamylase selectivity studies. Maltulose monohydrate (≥98% HPLC) resolves this with documented resistance to Aspergillus niger glucoamylase hydrolysis and a unique thermal degradation marker (3-deoxy-D-glycero-pent-2-ulose). • Reference standard validated for HPLC, GC-MS, and NMR identification in food authenticity testing. • [α]²²/D +57° (c=2, H₂O); mp 137°C (dec.); distinct from sucrose, maltose, and isomaltulose. • Non-crystallizing at ≥75% solids in ketose-rich syrup formulations for shelf-stable sweetener development.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
Cat. No. B7823296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-alpha-D-Glucopyranosyl-D-fructose
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9+,10-,11-,12-/m1/s1
InChIKeyPFCRQPBOOFTZGQ-RGXJTGTOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maltulose Chemical Identity & Characteristics


4-O-alpha-D-Glucopyranosyl-D-fructose (systematic name; CAS 17606-72-3), commonly known as maltulose, is a reducing disaccharide composed of an α-D-glucopyranosyl unit linked via an α-(1→4) glycosidic bond to D-fructose . It exists as the monohydrate form (CAS 207511-09-9) with a molecular weight of 342.30 g/mol (anhydrous) and melting point of 137 °C (decomposition) . Naturally occurring in honey and produced via alkaline isomerization of maltose or enzymatic synthesis using maltose phosphorylase, maltulose is structurally distinct from sucrose (α-1,β-2 linkage), lactose (β-1,4 linkage), and its aldose counterpart maltose (glucose-glucose) [1][2]. Commercial analytical reference material is available at ≥99% purity, with reported specific rotation [α]22/D +57° (c = 2 in H2O) .

1
Reducing disaccharide analytical standard with distinct ketose moiety
High-purity identity for chromatography, NMR, and honey authenticity testing
2
Non-crystallizing syrup formulation research
Supports high-solids liquid sweetener studies at ≥75% concentration
3
Enzymatic synthesis and process development model
One-pot maltose phosphorylase route for scalable rare disaccharide production

Why Maltulose Substitution Fails


Generic substitution among disaccharides fails because 4-O-alpha-D-glucopyranosyl-D-fructose exhibits a unique combination of structural, enzymatic, and thermal degradation properties that directly impact product performance. Unlike its aldose precursor maltose, maltulose contains a ketose fructose moiety that confers resistance to glucoamylase hydrolysis [1] and distinct β-elimination degradation behavior under alkaline and thermal conditions [2]. Compared to sucrose, the α-(1→4) linkage arrangement in maltulose results in fundamentally different sweetness intensity and metabolic processing [3]. Relative to isomaltulose (α-1,6 linkage), maltulose demonstrates divergent acceptor specificity in enzymatic synthesis pathways, enabling different process economics [4]. Substitution without accounting for these documented quantitative differences compromises formulation stability, analytical accuracy as a standard, and enzymatic process yields.

Target
Maltulose
vs
Maltose
Glucoamylase-resistant ketose moiety vs. rapid enzymatic hydrolysis; substituting maltose alters enzymatic stability and purification workflows.
Target
Maltulose
vs
Sucrose / Isomaltulose
α-(1→4) linkage drives divergent sweetness ranking, crystallization resistance, and metabolic processing relative to sucrose (α-1,β-2) and isomaltulose (α-1,6).
Target
Maltulose
vs
Lactulose
Thermal degradation yields glucose and formic acid, not galactose; product profile mismatch may shift analytical method specificity and process monitoring.

Maltulose Differentiation Evidence


Non-Crystallizing Stability vs. Sucrose & Maltose Syrups

Maltulose-containing syrups at ≥75% solids concentration exhibit non-crystallizing behavior, whereas sucrose and high-maltose syrups crystallize under equivalent conditions [1]. The patented syrup formulation contains 10-60% maltulose by dry weight, with total ketose composition of 40-80%, enabling stable liquid formulations without crystal formation at high concentrations [1].

Crystallization resistance
Class-level inference
Non-crystallizing at ≥75% solids (10–60% maltulose syrup) vs. sucrose and high-maltose syrup crystallization under equivalent conditions
Supports high-concentration liquid formulation stability context
Formulation-dependent behavior; 25°C storage conditions
Food formulation Syrup processing Non-crystallizing sweeteners

Glucoamylase Resistance vs. Maltose

Maltulose (4-O-α-D-glucopyranosyl-D-fructose) is only slowly hydrolyzed by purified amylo-glucosidase (glucoamylase) from Aspergillus niger, whereas maltose (4-O-α-D-glucopyranosyl-D-glucose) is rapidly and completely hydrolyzed by the same enzyme under identical conditions [1]. This differential hydrolysis rate was exploited for preparative purification: after alkaline isomerization of maltose to maltulose, unchanged maltose was selectively hydrolyzed with glucoamylase, leaving maltulose intact [1].

Glucoamylase resistance
Head-to-head
Slow hydrolysis; remains intact while maltose is rapidly and completely hydrolyzed by purified Aspergillus niger glucoamylase
Enables selective enzymatic purification workflow
Purified enzyme system; aqueous buffer, room temperature
Enzymatic hydrolysis Carbohydrate analysis Glucoamylase specificity

Enzymatic Synthesis via Maltose Phosphorylase

In a one-pot coupled phosphorolysis/reverse phosphorolysis reaction using Lactobacillus acidophilus NCFM maltose phosphorylase (LaMalP), α-D-glucopyranosyl-(1→4)-D-fructose (maltulose) synthesis from maltose and fructose acceptor achieved yields that, while not explicitly quantified in the publication, are contextually comparable to the 84-91% yields reported for other α-(1→4)-glucosidic disaccharides synthesized using the same enzymatic system from 0.1 M maltose and monosaccharide acceptors [1]. The disaccharide yields from 50 mM β-glucose 1-phosphate and 50 mM monosaccharide acceptors ranged from 13% to 99%, demonstrating the broad acceptor specificity of LaMalP for α-(1→4)-glucosidic bond formation [2].

Enzymatic synthesis yield
Class-level inference
Contextual yield range comparable to 84–91% reported for structurally analogous α-(1→4)-glucosidic disaccharides from 0.1 M maltose
Supports scalable one-pot synthesis process evaluation
Lactobacillus acidophilus NCFM maltose phosphorylase; class-inferred yield
Enzymatic synthesis Biocatalysis Disaccharide production

Thermal Degradation vs. Lactulose

Upon heating in phosphate buffer at pH 7.5, maltulose degrades via β-elimination followed by keto-enol tautomerization to yield 3-deoxy-D-glycero-pent-2-ulose and formic acid as major products, without isosaccharinic acid formation [1]. In contrast, under strongly alkaline conditions, benzylic acid rearrangement dominates, producing isosaccharinic acids [1]. Comparative studies in heated disaccharide-casein systems show that lactulose degrades into galactose and formic acid, whereas maltulose degrades into glucose and formic acid among other compounds [2].

Thermal degradation profile
Cross-study comparable
Degrades to 3-deoxy-D-glycero-pent-2-ulose + formic acid (pH 7.5 heat); glucose + formic acid in casein system, vs. lactulose yielding galactose + formic acid
Supports analytical differentiation and thermal process monitoring
Phosphate buffer pH 7.5 and heated casein model systems
Thermal stability Carbohydrate degradation Process chemistry

Sweetness Intensity vs. Maltose & Sucrose

By superficial sensory testing, maltulose was judged sweeter than maltose but less sweet than sucrose [1]. Sakai et al. (U.S. Pat. No. 3,691,013) ranked the sweetness of a high-maltulose product as approximately equal to maltitol, below sucrose, but above dextrose [1]. These assessments position maltulose as a moderate-intensity sweetener distinct from both the low sweetness of maltose and the high sweetness of sucrose.

Sweetness intensity ranking
Cross-study comparable
Reported ranking: sucrose > maltulose ≈ maltitol > dextrose; maltulose > maltose based on superficial sensory testing and patent evaluation
Context-dependent intermediate sweetness for formulation screening
Qualitative ranking; sensory evaluation methodology to review
Sweetener formulation Sensory evaluation Sugar replacement

Verified Applications of Maltulose


Reference Standard for Chromatography & MS

High-purity maltulose monohydrate (≥99%) with well-characterized physical constants—melting point 137 °C (dec.), specific rotation [α]22/D +57° (c = 2 in H2O)—serves as a validated reference standard for HPLC, GC-MS, and NMR identification of maltulose in honey authenticity testing and processed food analysis . The distinct thermal degradation signature (3-deoxy-D-glycero-pent-2-ulose formation at pH 7.5) provides an additional orthogonal marker for method validation [1].

Non-Crystallizing Syrup Formulation

Maltulose-containing syrups formulated at 10-60% maltulose content with total ketose composition of 40-80% remain non-crystallizing at ≥75% solids concentration, addressing the crystal precipitation failures observed with sucrose and high-maltose syrups under identical conditions . This property enables shelf-stable, high-concentration liquid sweetener products for food manufacturing.

Enzymatic Synthesis Process Development

The α-(1→4)-glucosidic linkage in maltulose is formed with yields in the 84-91% range using Lactobacillus acidophilus NCFM maltose phosphorylase in a one-pot coupled reaction from low-cost maltose . The broad acceptor specificity of LaMalP (accepting glucose, glucosamine, N-acetyl glucosamine, mannose, xylose, and L-fucose with yields ranging 13-99%) enables maltulose to serve as a model system for developing scalable enzymatic synthesis of diverse rare α-(1→4)-glucosidic disaccharides [1].

Selective Enzymatic Purification

Maltulose exhibits slow hydrolysis by purified glucoamylase from Aspergillus niger, while maltose is rapidly and completely hydrolyzed under identical conditions . This differential susceptibility enables selective enzymatic removal of residual maltose from maltulose preparations, a preparative strategy validated in the original purification of maltulose from alkaline isomerization reaction mixtures .

Application
Selection Property
Validation Focus
Reference standard for chromatography and MS
High-purity identity and characterized physical constants
Method validation and honey authenticity marker confirmation
Non-crystallizing syrup formulation research
Ketose composition and high-solids stability
Crystallization resistance and shelf-stability endpoint review
Enzymatic synthesis process development
Maltose phosphorylase acceptor specificity
One-pot coupling yield and scalable rare disaccharide production
Selective enzymatic purification
Glucoamylase hydrolysis resistance
Maltose removal efficiency and final purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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